

3-(Furan-3-yl)-3-oxopropanenitrile chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-(Furan-3-yl)-3-oxopropanenitrile

Cat. No.: B1282633 Get Quote

In-Depth Technical Guide to 3-(Furan-3-yl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for **3-(Furan-3-yl)-3-oxopropanenitrile**, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.

Core Chemical Properties and Structure

3-(Furan-3-yl)-3-oxopropanenitrile is a solid organic compound featuring a furan ring linked to a propanenitrile chain with a ketone functional group. This unique structure makes it a potential building block for the synthesis of more complex molecules with diverse biological activities.[1][2]

Structure:

The chemical structure of **3-(Furan-3-yl)-3-oxopropanenitrile** is characterized by the following identifiers:

IUPAC Name: 3-(Furan-3-yl)-3-oxopropanenitrile

CAS Number: 96220-13-2[3]

Molecular Formula: C₇H₅NO₂[4]

Molecular Weight: 135.12 g/mol [3]

InChi Key: RHKYZLXNMLUVRO-UHFFFAOYSA-N[3]

SMILES: N#CC(=0)C1=COC=C1

Physicochemical Properties:

A summary of the key physicochemical properties is presented in the table below for easy reference.

Property	Value	Source(s)
Physical Form	Solid	
Melting Point	82 - 84 °C	
Purity	95% - 97%	[3]

Synthesis and Purification

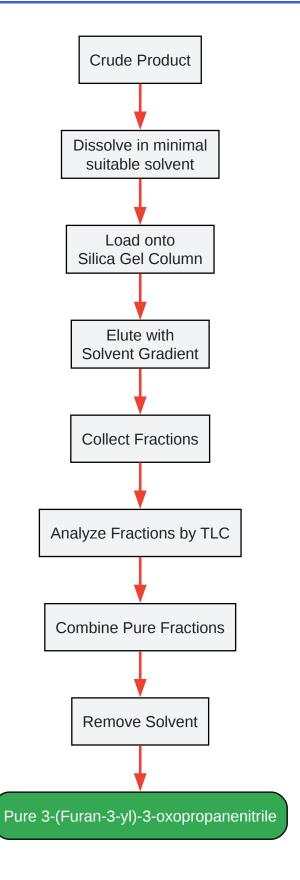
While a detailed, step-by-step protocol for the synthesis of **3-(Furan-3-yl)-3-oxopropanenitrile** is not readily available in the public domain, a general synthetic approach has been described. [4] The synthesis involves a two-stage reaction:

- Stage 1: Acetonitrile is reacted with n-butyllithium in a mixture of tetrahydrofuran and hexane at a low temperature (-78 °C) for one hour. This step generates a lithiated acetonitrile species.
- Stage 2: Ethyl 3-furancarboxylate is then added to the reaction mixture, still at -78 °C, and the reaction is allowed to proceed for two hours to yield 3-(3-furyl)-3-oxopropanenitrile.[4]

A logical workflow for this synthesis is depicted in the following diagram:

Click to download full resolution via product page

Caption: Synthetic workflow for **3-(Furan-3-yl)-3-oxopropanenitrile**.


Purification:

For the purification of related β -ketonitriles, silica gel column chromatography is a commonly employed technique. [1] A general protocol for such a purification would involve:

- Column Preparation: A glass column is packed with silica gel as the stationary phase.
- Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel bed.
- Elution: A solvent system, typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate), is passed through the column to separate the components based on their polarity.[5][6][7] The fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product.
- Solvent Removal: The solvent is removed from the purified fractions, for example, by rotary evaporation, to yield the purified solid compound.

The following diagram illustrates a general workflow for purification by column chromatography:

Click to download full resolution via product page

Caption: General workflow for purification by column chromatography.

Spectral Data

Detailed spectral data for **3-(Furan-3-yl)-3-oxopropanenitrile** is not readily available in peer-reviewed literature. However, based on the analysis of similar furan-containing compounds, the following characteristic spectral features can be anticipated.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the furan ring and the methylene protons of the propanenitrile chain. The chemical shifts and coupling patterns would be indicative of their respective chemical environments.
- 13C NMR: The carbon NMR spectrum would reveal signals for the carbonyl carbon, the nitrile carbon, the carbons of the furan ring, and the methylene carbon.

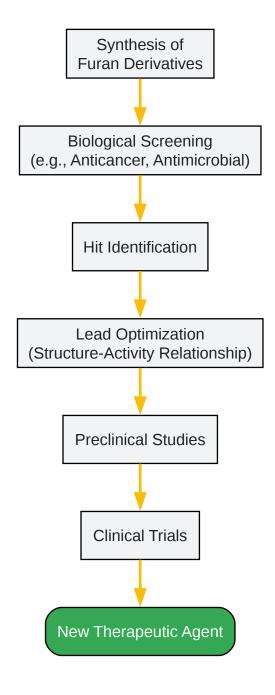
Infrared (IR) Spectroscopy:

The IR spectrum would likely exhibit characteristic absorption bands for the key functional groups:

- A strong absorption band corresponding to the C≡N (nitrile) stretching vibration.
- A strong absorption band for the C=O (ketone) stretching vibration.
- Bands associated with the C-H and C-O stretching and bending vibrations of the furan ring.

Biological Activity and Potential Applications

While specific biological studies on **3-(Furan-3-yl)-3-oxopropanenitrile** are limited, the furan scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities.[2] Furan derivatives have been reported to exhibit various therapeutic properties, including:


Anticancer Activity: Many furan-containing compounds have demonstrated cytotoxic effects
against various cancer cell lines.[8][9][10][11][12] The mechanism of action can vary, with
some derivatives inducing apoptosis or arresting the cell cycle at different phases.[12]

 Antimicrobial Activity: The furan nucleus is a key component of several antibacterial and antifungal agents.[13]

The presence of both the furan ring and the β -ketonitrile moiety in **3-(Furan-3-yl)-3-oxopropanenitrile** suggests its potential as a lead compound for the development of novel therapeutic agents. Further research is warranted to explore its specific biological targets and signaling pathway interactions.

A conceptual diagram illustrating the potential drug discovery pathway for furan-containing compounds is provided below:

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. rsc.org [rsc.org]
- 2. ijabbr.com [ijabbr.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 3-(3-furyl)-3-oxopropanenitrile synthesis chemicalbook [chemicalbook.com]
- 5. columbia.edu [columbia.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents | Anticancer Research [ar.iiarjournals.org]
- 11. eurekaselect.com [eurekaselect.com]
- 12. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [3-(Furan-3-yl)-3-oxopropanenitrile chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1282633#3-furan-3-yl-3-oxopropanenitrile-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com